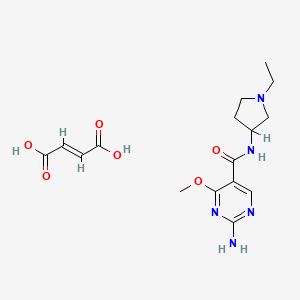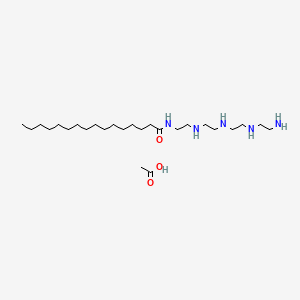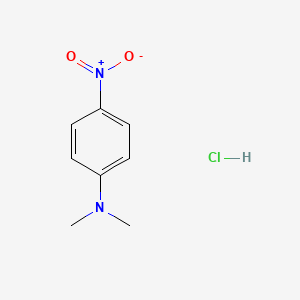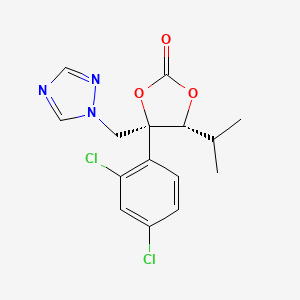
L-Arabinitol, 3,4-O-carbonyl-1,2,5-trideoxy-4-C-(2,4-dichlorophenyl)-2-methyl-5-(1H-1,2,4-triazol-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Arabinitol, 3,4-O-carbonyl-1,2,5-trideoxy-4-C-(2,4-dichlorophenyl)-2-methyl-5-(1H-1,2,4-triazol-1-yl)- is a synthetic organic compound It is characterized by its complex structure, which includes a triazole ring, a dichlorophenyl group, and a carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Arabinitol, 3,4-O-carbonyl-1,2,5-trideoxy-4-C-(2,4-dichlorophenyl)-2-methyl-5-(1H-1,2,4-triazol-1-yl)- typically involves multiple steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving azides and alkynes.
Introduction of the dichlorophenyl group: This step might involve a Friedel-Crafts acylation reaction.
Carbonylation: The carbonyl group can be introduced through oxidation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The triazole and dichlorophenyl groups can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: For example, palladium on carbon for hydrogenation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. They can include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biochemical pathways.
Medicine: Possible applications in drug development, particularly for its triazole moiety, which is common in antifungal agents.
Industry: Use in the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action for compounds like this often involves interactions with specific molecular targets. The triazole ring, for example, can bind to enzymes or receptors, inhibiting their activity. The dichlorophenyl group can enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluconazole: Another triazole-containing compound used as an antifungal agent.
Itraconazole: Similar in structure and used for similar applications.
Voriconazole: Another triazole derivative with potent antifungal activity.
Uniqueness
L-Arabinitol, 3,4-O-carbonyl-1,2,5-trideoxy-4-C-(2,4-dichlorophenyl)-2-methyl-5-(1H-1,2,4-triazol-1-yl)- is unique due to its specific combination of functional groups, which can confer unique chemical and biological properties.
Propriétés
Numéro CAS |
107659-80-3 |
|---|---|
Formule moléculaire |
C15H15Cl2N3O3 |
Poids moléculaire |
356.2 g/mol |
Nom IUPAC |
(4S,5R)-4-(2,4-dichlorophenyl)-5-propan-2-yl-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C15H15Cl2N3O3/c1-9(2)13-15(23-14(21)22-13,6-20-8-18-7-19-20)11-4-3-10(16)5-12(11)17/h3-5,7-9,13H,6H2,1-2H3/t13-,15-/m1/s1 |
Clé InChI |
TYQWQKATPFOXDZ-UKRRQHHQSA-N |
SMILES isomérique |
CC(C)[C@@H]1[C@@](OC(=O)O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
CC(C)C1C(OC(=O)O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



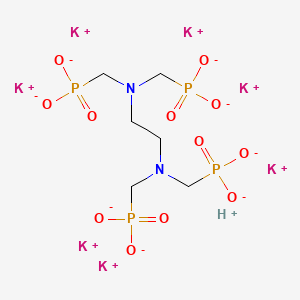


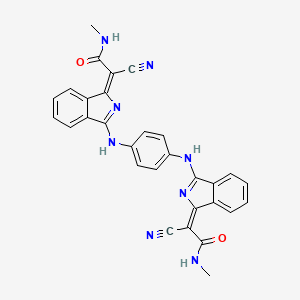


![(E)-but-2-enedioic acid;2-(dimethylamino)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15181463.png)

